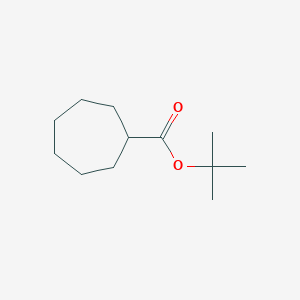![molecular formula C22H19F3N4O3 B2384694 (4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone CAS No. 1025724-70-2](/img/structure/B2384694.png)
(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a nitrophenyl group, a trifluoromethylphenyl group, a pyrazolyl group, and a piperidinyl group . The presence of these groups suggests that this compound could have interesting biological activities, although specific information about this particular compound is not available.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl, trifluoromethylphenyl, pyrazolyl, and piperidinyl groups would give this molecule a complex three-dimensional structure . The electron-withdrawing nature of the nitro and trifluoromethyl groups could influence the electronic structure of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could be reduced to an amino group, or the trifluoromethyl group could undergo nucleophilic substitution . The pyrazole ring could participate in various reactions such as substitutions or additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl, trifluoromethylphenyl, pyrazolyl, and piperidinyl groups could affect the compound’s polarity, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Kinetic Resolution of Enantiomers
The compound has been studied for its kinetic resolution properties. Researchers have achieved the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents. Lipase PS from Pseudomonas cepacia was identified as an effective biological catalyst, and vinyl acetate served as the acyl donor for the transesterification in isooctane. Under optimized conditions, TFMP enantiomers were resolved with high enantiomeric excess (ees) and conversion ©, demonstrating efficient kinetic resolution .
Structural Motif in Agrochemicals and Pharmaceuticals
Trifluoromethylpyridines, a class of compounds that includes our target molecule, serve as key structural motifs in active agrochemicals and pharmaceutical ingredients. Researchers have explored the synthesis and application of trifluoromethylpyridines due to their potential biological activity. The compound’s unique trifluoromethyl group contributes to its pharmacological properties, making it an interesting scaffold for drug discovery .
Biocatalytic Production of Optically Pure ®-1-[4-(trifluoromethyl)phenyl]ethanol
Our compound has been involved in the biocatalytic production of optically pure ®-1-[4-(trifluoromethyl)phenyl]ethanol. This achievement represents a significant milestone, as it demonstrates the highly enantioselective production of this chiral alcohol using a biological method. Notably, the bioreduction of 4-(trifluoromethyl)acetophenone in a polar organic solvent-aqueous system was more efficient than in a buffer solution alone .
Direcciones Futuras
Propiedades
IUPAC Name |
(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c23-22(24,25)17-3-1-2-16(12-17)20-13-19(26-27-20)14-8-10-28(11-9-14)21(30)15-4-6-18(7-5-15)29(31)32/h1-7,12-14H,8-11H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYPEXHPOYAQDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2384614.png)
![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2384615.png)
![4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2384616.png)
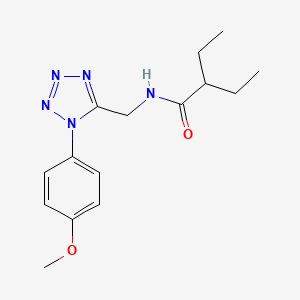
![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384621.png)
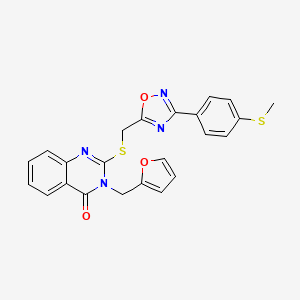
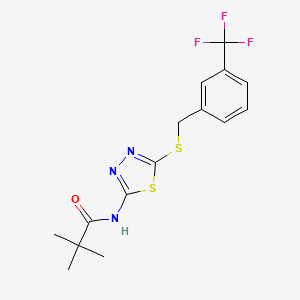
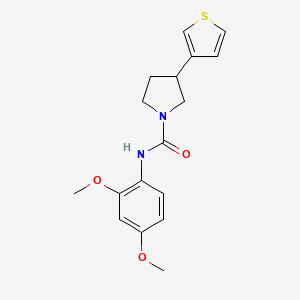
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)
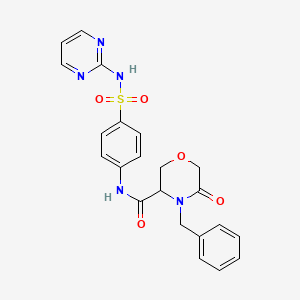
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)
![3,6-dichloro-N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B2384633.png)
